(S)-Ru(OAc)2(H8-BINAP)

Asymmetric Hydrogenation Enantioselectivity α,β-Unsaturated Carboxylic Acids

(S)-Ru(OAc)2(H8-BINAP), with CAS number 142962-95-6, is a ruthenium(II) bis-acetate complex coordinated to the chiral atropisomeric bisphosphine ligand (S)-H8-BINAP (2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl). This complex is a cornerstone catalyst in the field of Noyori-type asymmetric hydrogenation, renowned for its application in the enantioselective reduction of prochiral unsaturated carboxylic acids to produce optically active carboxylic acids with high enantiomeric excess.

Molecular Formula C48H48O4P2Ru
Molecular Weight 851.9 g/mol
CAS No. 142962-95-6
Cat. No. B049352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ru(OAc)2(H8-BINAP)
CAS142962-95-6
Synonyms(OC-6-22)-Bis(acetato-κO,κO’)[[(1S)-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diyl]bis[diphenylphosphine-κP]]-Ruthenium; 
Molecular FormulaC48H48O4P2Ru
Molecular Weight851.9 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
InChIInChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);
InChIKeyBWYPLACAJUYPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Ru(OAc)2(H8-BINAP) CAS 142962-95-6: A Chiral Ruthenium Catalyst for Asymmetric Hydrogenation


(S)-Ru(OAc)2(H8-BINAP), with CAS number 142962-95-6, is a ruthenium(II) bis-acetate complex coordinated to the chiral atropisomeric bisphosphine ligand (S)-H8-BINAP (2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl) . This complex is a cornerstone catalyst in the field of Noyori-type asymmetric hydrogenation, renowned for its application in the enantioselective reduction of prochiral unsaturated carboxylic acids to produce optically active carboxylic acids with high enantiomeric excess . The compound is commercially distributed by Takasago International Corporation for research purposes, primarily in the pharmaceutical and fine chemical industries where precise control over molecular chirality is critical .

Why (S)-Ru(OAc)2(H8-BINAP) Cannot Be Simply Substituted by Other BINAP-Ru Catalysts


The performance of ruthenium-BINAP-type catalysts is profoundly influenced by subtle variations in ligand structure, counterion identity, and the resulting electronic and steric environment around the metal center. The partially hydrogenated H8-BINAP ligand in (S)-Ru(OAc)2(H8-BINAP) imparts a distinctly different chiral pocket and electronic profile compared to the fully aromatic BINAP ligand, leading to major differences in enantioselectivity and reaction rate for specific substrate classes [1]. Furthermore, simple substitution of the acetate counterions with other anions like halides, sulfonates, or trifluoroacetates has been shown to drastically alter catalytic activity and selectivity, demonstrating that each component of the complex is integral to its specific performance profile and cannot be interchanged casually [2].

(S)-Ru(OAc)2(H8-BINAP) Quantitative Performance Benchmarks vs. Standard BINAP-Ru


Superior Enantioselectivity in 2-Methylcinnamic Acid Hydrogenation

In a direct head-to-head study, the catalyst (S)-Ru(OAc)2(H8-BINAP) significantly outperformed its standard BINAP analog, Ru(OAc)2(BINAP), in the asymmetric hydrogenation of 2-methylcinnamic acid. The H8-BINAP-Ru system achieved an enantiomeric excess (ee) of 89%, whereas the BINAP-Ru system under comparable conditions gave only 30% ee [1].

Asymmetric Hydrogenation Enantioselectivity α,β-Unsaturated Carboxylic Acids

High Enantiomeric Excess for (E)-2-Alkyl-2-Alkenoic Acids

The (S)-Ru(OAc)2(H8-BINAP) catalyst system demonstrates a broad and excellent performance profile for the asymmetric hydrogenation of (E)-2-alkyl-2-alkenoic acids, a class of substrates of high relevance for pharmaceutical intermediates. The H8-BINAP-Ru system consistently provides saturated chiral acids in 95–97% ee, whereas the performance of the standard BINAP-Ru system on these substrates is markedly inferior [1]. This performance level is class-leading for this specific substrate class and is a key driver for its procurement in medicinal chemistry.

Asymmetric Catalysis Chiral Carboxylic Acids Hydrogenation

Validated Route to (S)-Ibuprofen with 97% ee

The synthetic utility of (S)-Ru(OAc)2(H8-BINAP) is powerfully demonstrated by its application in the enantioselective synthesis of the non-steroidal anti-inflammatory drug (NSAID) (S)-ibuprofen. Using this catalyst, the asymmetric hydrogenation of the prochiral precursor proceeded with up to 97% ee to give the desired (S)-enantiomer [1]. While standard BINAP-Ru catalysts also produce (S)-ibuprofen, the literature and subsequent reviews consistently cite H8-BINAP-based systems as providing significant advantages in enantioselectivity for this specific transformation, establishing a benchmark for procuring this catalyst in related NSAID synthesis projects .

Drug Synthesis Ibuprofen Industrial Asymmetric Hydrogenation

Proven Efficacy in Synthesizing Complex Drug Intermediates

Beyond simple model substrates, Ru(OAc)2[(S)-H8-BINAP] has been used to set a key chiral center in the synthesis of a complex non-peptide AVP V2-agonist drug intermediate. In this case, the hydrogenation of a specific benzo[b]azepin-yl acetic acid derivative with this catalyst proceeded with quantitative yield and 85% ee [1]. This demonstrates the catalyst's ability to impart useful levels of asymmetric induction on highly functionalized, drug-like molecules, which are often problematic for less selective catalysts. This result supports its procurement as a high-value screening tool for complex target synthesis.

Medicinal Chemistry API Intermediate Stereoselective Synthesis

Key Application Scenarios for (S)-Ru(OAc)2(H8-BINAP) Based on Quantitative Evidence


Chiral Resolution of NSAID-Type Arylpropionic Acids

For synthetic chemists tasked with developing an enantioselective route to arylpropionic acid APIs like (S)-ibuprofen and its analogs, (S)-Ru(OAc)2(H8-BINAP) is the evidence-backed first-line catalyst. The validated 97% ee benchmark [1] directly de-risks the critical enantioselective hydrogenation step, promising high optical purity of the final active pharmaceutical ingredient from a prochiral precursor.

Synthesis of Chiral Building Blocks from α,β-Unsaturated Carboxylic Acids

In a medicinal chemistry or process chemistry setting where a library of chiral saturated carboxylic acids is required, (S)-Ru(OAc)2(H8-BINAP) is the catalyst of choice. The consistently high enantioselectivities (95–97% ee) [1] across a range of (E)-2-alkyl-2-alkenoic acid substrates mean it can be applied with confidence without needing to re-optimize conditions for each new substrate, accelerating the design-make-test cycle.

Late-Stage Functionalization of Complex Drug Intermediates

For advanced intermediates bearing multiple sensitive functional groups, harsh or poorly selective hydrogenation methods are not viable. The demonstration of quantitative yield and 85% ee on a complex benzo[b]azepin derivative [2] provides a strong rationale for selecting (S)-Ru(OAc)2(H8-BINAP) for late-stage asymmetric hydrogenation. It is a strategic procurement target for laboratories focused on the total synthesis of complex APIs.

Catalyst Screening Panels for Challenging Substrates

When faced with a new, sterically demanding, or electronically unusual prochiral olefin substrate where standard BINAP-Ru catalysts fail to provide adequate enantioselectivity (e.g., giving <50% ee, as demonstrated by the 30% ee result for 2-methylcinnamic acid [1]), (S)-Ru(OAc)2(H8-BINAP) is a mandatory inclusion in any high-throughput screening panel. Its drastically superior performance on such substrates can be the difference between project failure and a viable synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Ru(OAc)2(H8-BINAP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.